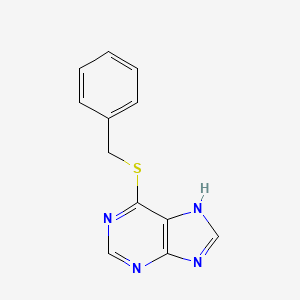

Purine, 6-(benzylthio)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-苄基硫代-9H-嘌呤是一种嘌呤衍生物,分子式为C12H10N4S 该化合物以嘌呤环系上连接的苄基硫代基为特征

准备方法

合成路线及反应条件: 6-苄基硫代-9H-嘌呤的合成通常涉及在碱(如氢氧化钠)存在下,6-巯基嘌呤与苄基溴反应 。该反应在室温下进行约 30 分钟,从而形成所需的化合物。

工业生产方法: 尽管 6-苄基硫代-9H-嘌呤的具体工业生产方法尚未得到充分的记载,但总体方法涉及使用与实验室条件相似的反应条件进行大规模合成。反应的可扩展性和起始材料的可用性是工业生产的关键因素。

化学反应分析

反应类型: 6-苄基硫代-9H-嘌呤会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将苄基硫代基转化为硫醇基。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生亚砜或砜,而取代反应可以产生多种嘌呤衍生物。

科学研究应用

化学: 它可以用作合成更复杂分子的构建块,并用作有机合成中的试剂。

生物学: 该化合物已被研究其潜在的生物活性,包括其对细胞过程的影响。

医学: 研究人员调查了它作为治疗剂的潜力,特别是在癌症治疗方面,因为它能够抑制某些酶.

工业: 其独特的化学性质使其在开发新材料和化学工艺中发挥作用。

作用机制

6-苄基硫代-9H-嘌呤的作用机制涉及其与特定分子靶标的相互作用。已知它会抑制某些酶,这会导致细胞过程的破坏。该化合物形成氢键并与酶上的亲核位点相互作用的能力是其机制的关键方面 .

类似化合物:

6-巯基嘌呤: 一种用于治疗白血病的嘌呤类似物。

6-硫鸟嘌呤: 另一种具有类似治疗应用的嘌呤类似物。

9-苄基-6-硫代嘌呤: 一种结构相似但取代基不同的化合物。

独特性: 6-苄基硫代-9H-嘌呤的独特性在于存在苄基硫代基,它赋予其独特的化学性质和反应性。这使其成为研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

6-Mercaptopurine: A purine analog used in the treatment of leukemia.

6-Thioguanine: Another purine analog with similar therapeutic applications.

9-Benzyl-6-thiopurine: A compound with a similar structure but different substituents.

Uniqueness: 6-Benzylsulfanyl-9H-purine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

Purine, 6-(benzylthio)- is a notable compound within the purine family, recognized for its significant biological activity. This compound has garnered attention due to its structural similarity to natural nucleobases, which positions it as a potential therapeutic agent in various medical applications. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Purine, 6-(benzylthio)- features a benzylthio group at the 6-position of the purine structure. This unique substitution enhances its reactivity and interaction with biological targets. The compound's molecular formula and weight contribute to its functional properties in biological systems.

Biological Activity Overview

The biological activity of Purine, 6-(benzylthio)- is primarily attributed to its ability to interact with enzymes involved in purine metabolism. Notably, it has been studied for its potential to inhibit key enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in nucleotide metabolism. These interactions can lead to alterations in metabolic pathways, providing insights into the compound's therapeutic effects.

Therapeutic Potential

Purine derivatives have been investigated for their efficacy against various diseases, including:

- Cancer : Compounds similar to Purine, 6-(benzylthio)- have shown promise in targeting cancer cell proliferation and survival pathways. They may inhibit protein kinases and other enzymes involved in tumor growth.

- Infectious Diseases : Research indicates that purine analogs can exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis and Leishmania species .

- Viral Infections : The compound's structural features may enhance its effectiveness against viral infections by interfering with viral replication mechanisms.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of Purine, 6-(benzylthio)-:

- Antimycobacterial Activity : A study on 6-oxo and 6-thio purine analogs revealed high inhibitory activity against Mycobacterium tuberculosis. Compounds with similar structures demonstrated significant potency, suggesting that Purine, 6-(benzylthio)- may exhibit comparable effects .

- Antileishmanial Evaluation : In vitro evaluations of various 6-substituted purines indicated that certain derivatives showed promising activity against Leishmania amazonensis, with IC50 values indicating effective inhibition of parasite growth .

- Inhibition of Enzymatic Activity : Research has shown that Purine, 6-(benzylthio)- can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by disrupting uncontrolled cell division .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of Purine, 6-(benzylthio)- with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminopurine | Amino group at position 6 | Role in nucleic acid synthesis |

| 6-Benzylaminopurine | Benzylamine group at position 6 | Plant growth regulator |

| 6-Mercaptopurine | Thiol group at position 6 | Immunosuppressive drug |

| 9-Benzyl-6-thiopurine | Benzyl group at position 9 | Unique reactivity due to thiol substitution |

| Purine, 6-(benzylthio)- | Benzylthio group at position 6 | Potential anti-cancer and anti-infective properties |

属性

CAS 编号 |

724-34-5 |

|---|---|

分子式 |

C12H10N4S |

分子量 |

242.30 g/mol |

IUPAC 名称 |

6-benzylsulfanyl-7H-purine |

InChI |

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) |

InChI 键 |

ULIQGBPQLPCTAJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |

Key on ui other cas no. |

724-34-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。